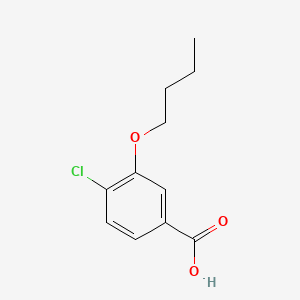

Ácido 3-butoxi-4-clorobenzoico

Descripción general

Descripción

3-Butoxy-4-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a butoxy group, and the hydrogen atom at the fourth position is replaced by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Aplicaciones Científicas De Investigación

3-Butoxy-4-chlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

It’s known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the success of the suzuki–miyaura (sm) cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

It’s known that transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

Environmental factors including pH, temperature, and concentration can influence the action, efficacy, and stability of 3-Butoxy-4-chlorobenzoic acid .

Análisis Bioquímico

Cellular Effects

The effects of 3-Butoxy-4-chlorobenzoic acid on various types of cells and cellular processes are significant. In bacterial cells, it has been shown to influence membrane fluidity and integrity, leading to changes in cell permeability and susceptibility to environmental stress . In mammalian cells, 3-Butoxy-4-chlorobenzoic acid can affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. It has been reported to modulate the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular metabolism and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Butoxy-4-chlorobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Butoxy-4-chlorobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 3-Butoxy-4-chlorobenzoic acid can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.

Metabolic Pathways

3-Butoxy-4-chlorobenzoic acid is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the initial oxidation of 3-Butoxy-4-chlorobenzoic acid, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other cofactors, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-Butoxy-4-chlorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, 3-Butoxy-4-chlorobenzoic acid can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability within the body. The compound’s localization and accumulation in specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of 3-Butoxy-4-chlorobenzoic acid is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses. The presence of targeting signals or post-translational modifications can direct 3-Butoxy-4-chlorobenzoic acid to specific compartments or organelles, influencing its overall impact on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of 3-butoxy-4-chlorobenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Butoxy-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a carboxylic acid.

Reduction: The chlorine atom can be reduced to form a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: 3-Butoxy-4-carboxybenzoic acid.

Reduction: 3-Butoxybenzoic acid.

Substitution: 3-Butoxy-4-hydroxybenzoic acid or 3-Butoxy-4-aminobenzoic acid.

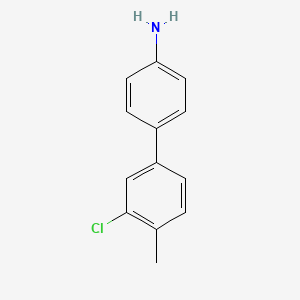

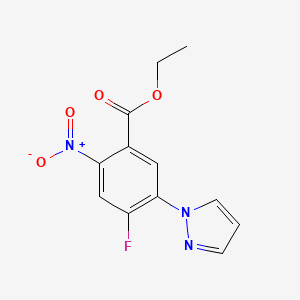

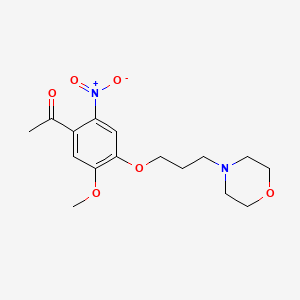

Comparación Con Compuestos Similares

- 3-Butoxybenzoic acid

- 4-Chlorobenzoic acid

- 3-Butoxy-4-hydroxybenzoic acid

- 3-Butoxy-4-aminobenzoic acid

Comparison: Compared to its analogs, 3-butoxy-4-chlorobenzoic acid is unique due to the presence of both a butoxy group and a chlorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. For example, the chlorine atom enhances its reactivity in substitution reactions, while the butoxy group influences its solubility and stability .

Propiedades

IUPAC Name |

3-butoxy-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKIJXYNWBDRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681854 | |

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-97-1 | |

| Record name | Benzoic acid, 3-butoxy-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)